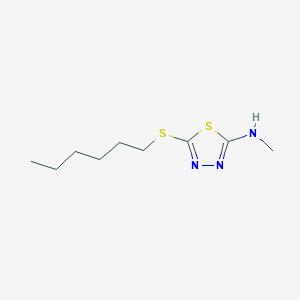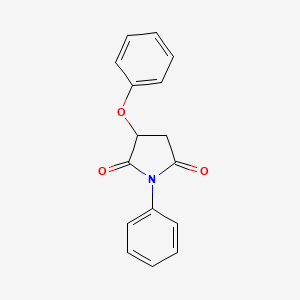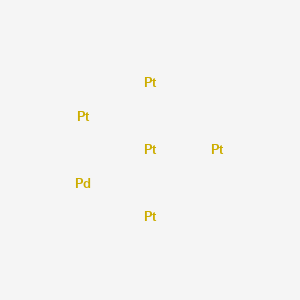
Palladium--platinum (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium–platinum (1/5) is a compound consisting of one part palladium and five parts platinum. Both palladium and platinum belong to the platinum group metals, known for their exceptional catalytic properties and resistance to corrosion. This compound is particularly valued for its unique combination of properties derived from both metals, making it highly useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of palladium–platinum (1/5) typically involves the co-reduction of palladium and platinum salts. One common method is the simultaneous reduction of palladium chloride and platinum chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out under controlled conditions, often in an aqueous solution, to ensure the formation of a homogeneous alloy.
Industrial Production Methods: In industrial settings, the production of palladium–platinum (1/5) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the alloy, ensuring high purity and uniformity.
Chemical Reactions Analysis
Types of Reactions: Palladium–platinum (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the catalytic properties of both palladium and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions often involve hydrogen gas or hydrazine as reducing agents.
Substitution: Substitution reactions typically occur in the presence of ligands such as phosphines or amines, which can replace existing ligands on the metal centers.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of palladium and platinum, while reduction can produce the metallic form of the alloy.
Scientific Research Applications
Palladium–platinum (1/5) has a wide range of applications in scientific research due to its unique properties:
Biology: The compound is explored for its potential in biological applications, including as a catalyst in biochemical reactions and as a component in biosensors.
Mechanism of Action
The mechanism by which palladium–platinum (1/5) exerts its effects is primarily through its catalytic activity. The compound facilitates various chemical reactions by providing a surface for reactants to adsorb and react. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the compound adsorbs hydrogen molecules, which then react with unsaturated organic compounds to form saturated products .
Comparison with Similar Compounds
Platinum: Known for its excellent catalytic properties and resistance to corrosion, platinum is widely used in similar applications as palladium–platinum (1/5).
Palladium: Palladium is also a highly effective catalyst, particularly in hydrogenation and carbon-carbon coupling reactions.
Uniqueness: Palladium–platinum (1/5) is unique due to the synergistic effects of combining palladium and platinum. This combination enhances the catalytic activity and stability of the compound, making it more effective in certain applications compared to using either metal alone .
Properties
CAS No. |
65758-77-2 |
|---|---|
Molecular Formula |
PdPt5 |
Molecular Weight |
1081.8 g/mol |
IUPAC Name |
palladium;platinum |
InChI |
InChI=1S/Pd.5Pt |
InChI Key |
UJWYQOOKXLWDNN-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


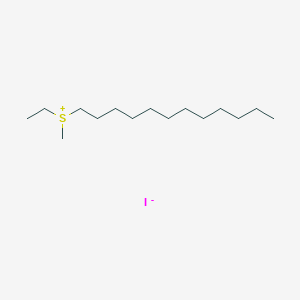
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
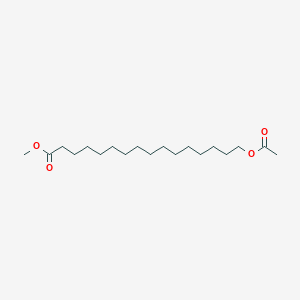

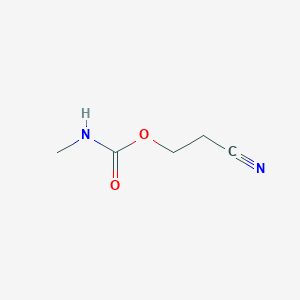

![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
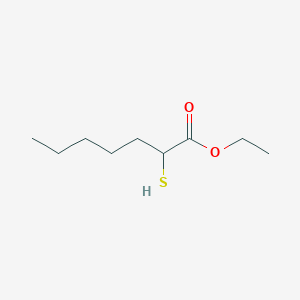

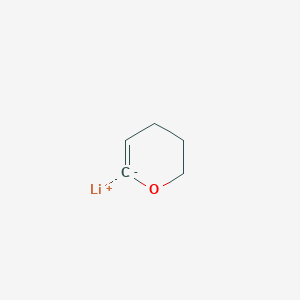
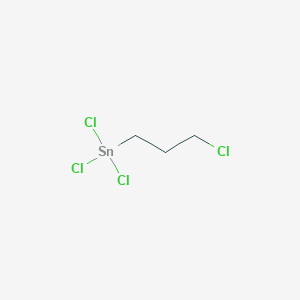
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
